[(3-methylphenyl)amino]thiourea
Description
Significance of Thiourea (B124793) and its Substituted Analogs in Contemporary Chemical Science
Thiourea, with the chemical formula SC(NH₂)₂, and its substituted derivatives are compounds of immense interest in modern chemistry. uobabylon.edu.iqwikipedia.org Their importance stems from a combination of their accessible synthesis, diverse reactivity, and wide-ranging applications. conicet.gov.arunlp.edu.ar These compounds are characterized by a central thiocarbonyl group flanked by amino groups, which can be substituted with various alkyl or aryl moieties. This structural modularity allows for the fine-tuning of their chemical and physical properties.
In organic synthesis, thiourea derivatives serve as crucial intermediates for the creation of a variety of heterocyclic compounds, such as pyrimidines and thiazoles. wikipedia.org They are also employed in the synthesis of thiols from alkyl halides. wikipedia.org The presence of both sulfur and nitrogen atoms, which act as soft and hard donor sites respectively, makes them excellent ligands in coordination chemistry, forming stable complexes with a wide array of transition metals. unlp.edu.armdpi.com These metal complexes are themselves a subject of intense study.
Beyond their role as synthetic building blocks, substituted thioureas exhibit a remarkable spectrum of biological activities. Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. uobabylon.edu.iqmdpi.comarabjchem.orgnih.gov This broad bioactivity has made them attractive scaffolds in medicinal chemistry and drug discovery. nih.gov Furthermore, their utility extends to materials science, where they are investigated as corrosion inhibitors, ion sensors, and components of molecular electronics. conicet.gov.arconicet.gov.ar
Overview of [(3-methylphenyl)amino]thiourea within the Thiourea Compound Class
This compound is a specific derivative of thiourea that features a 3-methylphenyl group attached to one of the nitrogen atoms of the thiourea core. This substitution significantly influences the molecule's properties compared to the parent thiourea. The presence of the aromatic ring and the methyl group can affect its solubility, reactivity, and, importantly, its interaction with biological targets and other chemical species.
The synthesis of this compound and its analogs is typically achieved through the reaction of the corresponding isothiocyanate with an appropriate amine or hydrazine (B178648) derivative. For instance, the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate yields a related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea. researchgate.net The structural characterization of these compounds is routinely performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.net
The crystal structure of related compounds reveals important details about their conformation and intermolecular interactions. For example, the molecule 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea is twisted, and in its crystal form, molecules are connected by hydrogen bonds. iucr.org These structural insights are crucial for understanding the compound's behavior and for designing new derivatives with specific properties.
Scope and Objectives of Advanced Research on Substituted Thiourea Architectures
The overarching goal of advanced research on substituted thiourea architectures is to explore and harness their vast potential in various scientific and technological fields. The objectives of this research are multifaceted and can be broadly categorized as follows:
Synthesis of Novel Derivatives: A primary objective is the development of efficient and sustainable synthetic methods to produce a diverse library of substituted thiourea compounds. nih.gov This includes exploring new catalysts and reaction conditions to improve yields and reduce environmental impact. rsc.org
Structure-Activity Relationship (SAR) Studies: A significant focus is on understanding how the chemical structure of a thiourea derivative relates to its activity. By systematically modifying the substituents on the thiourea scaffold and evaluating the resulting changes in biological or chemical properties, researchers can identify key structural features responsible for a desired effect. nih.gov This knowledge is fundamental for the rational design of new and more potent compounds.
Exploration of Biological Applications: A major driving force in thiourea research is the quest for new therapeutic agents. researchgate.net Scientists are actively screening thiourea derivatives for a wide range of biological activities, including their potential as anticancer, antimicrobial, and antiviral drugs. nih.govbiointerfaceresearch.com This involves in vitro and in vivo testing to assess efficacy and to elucidate the mechanisms of action.
Development of New Materials: Researchers are investigating the use of substituted thioureas in the creation of novel materials. Their ability to coordinate with metal ions is being exploited to develop new catalysts, sensors for detecting specific ions, and materials with interesting electronic and optical properties. conicet.gov.arconicet.gov.ar
Computational and Theoretical Studies: Computational chemistry plays an increasingly important role in thiourea research. Techniques such as density functional theory (DFT) and molecular docking are used to predict the properties of new derivatives, to understand their interactions with biological targets at the molecular level, and to guide the design of new experiments. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(3-methylanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWYOCHWXYIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Solid State Analysis of Thiourea Compounds
Single Crystal X-ray Diffraction Studies of [(3-methylphenyl)amino]thiourea and Derivatives
Single crystal X-ray diffraction provides unparalleled insight into the precise atomic arrangement within a crystalline solid. For this compound and its derivatives, these studies reveal crucial details about their molecular conformation, geometry, and the complex network of intermolecular forces that dictate their crystal packing.
In the solid state, thiourea (B124793) derivatives predominantly exist in the thioamide tautomeric form. mdpi.comevitachem.com The molecular conformation is often characterized by the relative orientation of the phenyl ring and the thiourea backbone. For instance, in 3-acetyl-1-(3-methylphenyl)thiourea, the two N-H bonds adopt an anti conformation relative to each other, and the amide C=O and thiourea C=S bonds are also in an anti orientation. nih.gov The side chain is twisted with respect to the phenyl ring, as indicated by the torsion angles C2—C1–N1—C7 = -168.76 (14)° and C6—C1–N1—C7 = 14.71 (24)°. nih.gov The dihedral angle between the phenyl ring and the mean plane of the side chain is 14.30 (7)°. nih.gov In the case of 1,3-bis(3-methylphenyl)thiourea, two independent molecules exist in the asymmetric unit, with the dihedral angles between the benzene (B151609) rings being significantly different at 62.54 (6)° and 79.54 (6)°. iucr.org This highlights the conformational flexibility of these molecules.
A notable feature in some acylthiourea derivatives is the near planarity of the central acylthiourea motif with attached aromatic rings, where the C=S and C=O bonds assume an opposite orientation. conicet.gov.arunlp.edu.ar However, in other cases, such as a derivative with a trimethylphenyl group, a twisted conformation is observed, with a dihedral angle of 89.56(5)° between the trimethylphenyl motif and the thiourea fragment. conicet.gov.arunlp.edu.ar
| Compound | Dihedral Angle Description | Angle (°) | Reference |
| 3-Acetyl-1-(3-methylphenyl)thiourea | Phenyl ring and side chain | 14.30 (7) | nih.gov |
| 1,3-Bis(3-methylphenyl)thiourea (Molecule 1) | Between the two benzene rings | 62.54 (6) | iucr.org |
| 1,3-Bis(3-methylphenyl)thiourea (Molecule 2) | Between the two benzene rings | 79.54 (6) | iucr.org |
| N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | Pyridine and methylbenzoyl groups | Adopts trans-cis configuration | analis.com.my |
| N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea | Pyridine and methylbenzoyl groups | Adopts cis-trans configuration | analis.com.my |
Intramolecular hydrogen bonds play a critical role in stabilizing the molecular conformation of thiourea derivatives. A common motif observed is the N–H⋯O hydrogen bond in acylthiourea derivatives, which leads to the formation of a stable six-membered ring, often denoted as an S(6) loop. nih.govnih.govnih.gov This interaction can "lock" the carbonyl oxygen atom, making it less available for intermolecular interactions. nih.gov
The crystal packing of this compound and its derivatives is directed by a variety of intermolecular interactions, with N–H⋯S hydrogen bonds being particularly prominent. These interactions often lead to the formation of centrosymmetric dimers, characterized by an R²₂(8) graph-set motif. iucr.orgrsc.org In addition to the common N–H⋯S dimers, other hydrogen bonding patterns such as N–H⋯O interactions can link molecules into chains. nih.gov
π–π stacking interactions between aromatic rings are another significant force in the crystal packing of these compounds. unlp.edu.arrsc.orgrsc.org These can occur in various geometries, including offset or slipped facial arrangements. conicet.gov.arunlp.edu.ar The interplay between hydrogen bonding and π–π stacking is crucial; for instance, hydrogen bonding can influence the electron density of the π-system and thereby affect the strength of the stacking interactions. rsc.org
C–H⋯π interactions also contribute to the three-dimensional architecture by linking molecules or supramolecular motifs. mdpi.com For example, phenyl–C–H⋯π(phenyl) and methyl–C–H⋯π(phenyl) interactions have been observed to connect supramolecular layers. mdpi.com
The combination of various intermolecular interactions leads to the formation of extended supramolecular assemblies and networks in the solid state. wm.eduresearchgate.net For example, in N-(3-pyridyl)-N´-phenylthiourea, hydrogen bonding results in a three-dimensional network of helices that form channels. wm.eduresearchgate.net In other derivatives, layers are formed through a combination of N–H⋯S and N–H⋯O hydrogen bonds. nih.gov These layers can then be further connected by weaker interactions like C–H⋯π and π–π stacking, leading to a robust three-dimensional architecture. mdpi.comunlp.edu.arrsc.org The specific nature and geometry of the substituents on the phenyl ring play a crucial role in determining the final supramolecular structure.
Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, UV)
Spectroscopic techniques are indispensable for confirming the structures of synthesized thiourea compounds and for providing information that complements the data obtained from X-ray diffraction.
Infrared (IR) Spectroscopy: The IR spectra of thiourea derivatives exhibit characteristic absorption bands that are useful for structural identification. The N-H stretching vibrations typically appear in the range of 3163-3375 cm⁻¹. nih.govanalis.com.my The C=O stretching vibration in acylthiourea derivatives is observed around 1683-1713 cm⁻¹. analis.com.my The C=S stretching vibration, which is characteristic of the thione form, is found at approximately 666-785 cm⁻¹. nih.govanalis.com.my
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of thiourea derivatives in solution. In the ¹H NMR spectrum, the N-H protons appear as broad singlets at distinct chemical shifts, often in the range of δ 7.04-13.25 ppm, indicating their involvement in hydrogen bonding. ukm.myup.ac.za The aromatic protons show complex multiplet patterns in the aromatic region. In the ¹³C NMR spectrum, the chemical shift of the C=S carbon is a key indicator and typically appears around δ 180-183 ppm. analis.com.mymersin.edu.tr The C=O carbon in acyl derivatives resonates at approximately δ 164-170 ppm. analis.com.mymersin.edu.tr
UV-Visible Spectroscopy: The UV-Vis spectra of these compounds typically show absorption bands in the range of 205-287 nm, which are attributed to n→π* and π→π* electronic transitions within the molecule. mdpi.comanalis.com.my
| Technique | Compound/Derivative | Characteristic Signals | Reference |
| IR (cm⁻¹) | 3-Acetyl-1-(3-methylphenyl)thiourea | ν(N-H): 3163.7, ν(C=O): 1690.0, ν(C=S): 693.3 | nih.gov |
| N-(methylbenzoyl)-N'-(pyridyl)thioureas | ν(N-H): 3187-3375, ν(C=O): 1683-1713, ν(C=S): 666-785 | analis.com.my | |
| ¹H NMR (ppm) | 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea | δ 8.78 (s, br, 1H, Ph–NH), 7.69 (s, br, 1H, N–NH) | mdpi.com |
| Bis-thiourea derivative | δ 11.83 and δ 13.25 (N-H protons) | ukm.my | |
| ¹³C NMR (ppm) | N-(Dibenzylcarbamothioyl)-4-methylbenzamide | δ 183.58 (C=S), 164.39 (C=O) | mersin.edu.tr |
| N-(methylbenzoyl)-N'-(pyridyl)thioureas | δ ~180 (C=S), δ ~170 (C=O) | analis.com.my | |
| UV-Vis (nm) | 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea | λ_abs = 267, 242 | mdpi.com |
| N-(methylbenzoyl)-N'-(pyridyl)thioureas | λ_abs = 205-287 | analis.com.my |
Tautomerism and Conformational Dynamics in Thiourea Systems
Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (-NH-C(=S)-NH-) and the thiol form (-N=C(SH)-NH-). In the solid state and in solution, the thione form is generally predominant for simple thioureas. researcher.liferesearchgate.net However, the position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents. researcher.life For instance, in dilute solutions of nonpolar solvents, the thiol form may become more significant. researcher.life
Recent studies have shown that thione-thiol tautomerization can be facilitated by processes such as H-atom assistance, which opens a barrierless pathway for the conversion. nih.gov This suggests that the tautomerization may occur more readily than previously thought under certain conditions. The stability of the thione tautomer is believed to be a factor in the biological activity of some thiourea-based drugs. ias.ac.in
The conformational dynamics of N-arylthioureas are influenced by the rotational barriers around the C-N bonds and the steric and electronic effects of the substituents. The formation of intramolecular hydrogen bonds, as discussed earlier, can significantly restrict the conformational freedom of the molecule. The dynamic nature of thiourea bonds has also been explored in the context of creating reprocessable thermoset polymers. nih.gov
Computational Chemistry and Theoretical Studies on Thiourea Derivatives
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of thiourea (B124793) derivatives. These calculations provide a theoretical framework to understand the molecule's stability, reactivity, and potential applications.
Researchers utilize methods like the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry of thiourea derivatives. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The optimized geometries often show good correlation with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.govacs.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com For instance, in a study of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, the compound with the lowest energy gap was identified as the most reactive. mdpi.com
These calculations also allow for the determination of various global chemical reactivity descriptors, which provide further insights into the molecule's behavior. nih.gov
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is extensively used to understand the interactions between thiourea derivatives and biological targets, such as enzymes and proteins, which is crucial for drug design and discovery. biointerfaceresearch.commdpi.com
Docking studies can reveal the specific binding modes of thiourea derivatives within the active site of a target protein. mdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For example, the sulfur atom of the thiourea group and the amino groups are capable of forming hydrogen bonds with residues in the active site of a target. biointerfaceresearch.com
The results of molecular docking are often quantified by a docking score or binding energy, which estimates the strength of the interaction. mdpi.com For instance, in a study of thiourea derivatives targeting bacterial tyrosinase, the binding energies ranged from -4.02 to -6.32 kcal/mol. mdpi.com These values help in ranking different compounds and identifying those with the highest potential for biological activity. biointerfaceresearch.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their motion and conformational changes over time. nih.gov This technique is particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking and for understanding the dynamics of their interactions. nih.govnih.gov
MD simulations can reveal the stability of the binding pose of a thiourea derivative within a protein's active site. nih.gov By simulating the system over a period of time (e.g., nanoseconds or microseconds), researchers can observe whether the ligand remains in its initial binding mode or if it undergoes significant conformational changes. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.my 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), use the three-dimensional properties of molecules to develop these models. researchgate.net
In the context of thiourea derivatives, QSAR models can be built to predict their activity against a specific biological target. analis.com.my These models are developed using a training set of compounds with known activities. The resulting model can then be used to predict the activity of new, untested compounds. imist.ma
The predictive power of a QSAR model is assessed through various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). researchgate.net A robust QSAR model can provide valuable insights into the structural features that are important for biological activity, guiding the design of new and more potent thiourea derivatives. analis.com.myimist.ma
Energy Framework Analysis for Intermolecular Interactions in Crystal Packing
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method, often used in conjunction with Hirshfeld surface analysis, provides a deeper understanding of the forces that govern the packing of molecules in a solid state. nih.govrasayanjournal.co.in
The analysis calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, polarization, dispersion, and repulsion components. nih.govresearchgate.net These energies are then used to construct an "energy framework," which is a graphical representation of the interaction topology. In this framework, cylinders connect the centers of mass of interacting molecules, with the size of the cylinder proportional to the strength of the interaction. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (ESP) Mapping
Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential (ESP) mapping are powerful computational tools for understanding the reactivity and interaction sites of a molecule. nih.govacs.org
Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties. nih.govmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. mdpi.comresearchgate.net Three-dimensional plots of these orbitals show their distribution over the molecule, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov
Coordination Chemistry of Thiourea Ligands
Thiourea (B124793) as Versatile Ligands: Binding Modes and Coordination Geometries
Thiourea derivatives, including [(3-methylphenyl)amino]thiourea, can function as monodentate, bidentate, or even polydentate ligands, a versatility attributed to their multiple donor sites. This flexibility allows them to form a range of coordination geometries, from simple mononuclear complexes to intricate bridged or polymeric structures. mdpi.comrsc.org The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (like pH), and the electronic and steric effects of the substituents on the thiourea framework. mdpi.com
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atom(s) | Resulting Structure |
|---|---|---|
| Monodentate | Sulfur (S) | Terminal ligand attachment |
| Monodentate | Nitrogen (N) | Less common, terminal attachment |
| Bidentate Chelate | Sulfur (S) and Nitrogen (N) | Formation of a four-membered ring |
Monodentate Coordination through Sulfur or Nitrogen Atoms
The most common coordination mode for neutral thiourea ligands is monodentate, occurring through the soft sulfur atom of the thiocarbonyl (C=S) group. mdpi.com This preference is explained by the Hard and Soft Acids and Bases (HSAB) theory, as many transition metals are soft or borderline acids and thus favor bonding with the soft sulfur donor. In complexes with metals like Cu(I), Ag(I), Pd(II), and Pt(II), monodentate S-coordination is prevalent. mdpi.comconicet.gov.ar Coordination through a nitrogen atom is significantly less common but remains a possibility, particularly with harder metal ions. For this compound, monodentate coordination would involve the sulfur atom bonding to a single metal center.
Bidentate Chelation through Nitrogen and Sulfur Atoms
Under certain conditions, such as in a basic medium, the thiourea ligand can be deprotonated at one of its nitrogen atoms. mdpi.com This creates a monoanionic ligand that can act as a bidentate chelate, coordinating to a metal center through both the sulfur atom and a deprotonated nitrogen atom. This results in the formation of a stable four-membered M-S-C-N metallocycle. unlp.edu.ar This chelating behavior is frequently observed in complexes of thiourea derivatives. mdpi.commdpi.com For this compound, this would involve the loss of a proton from one of the amino groups, followed by chelation to the metal ion.
Polydentate and Bridging Coordination Modes
Thiourea ligands can also act as bridging ligands, connecting two or more metal centers. The most common bridging mode involves the sulfur atom, which can form a single-atom bridge (μ-S) between two metal ions. conicet.gov.ar This can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. scispace.com More complex bridging can occur if other donor atoms within the ligand, or from its substituents, are also involved. While less common than simple monodentate or bidentate modes, the bridging capability contributes significantly to the structural diversity of thiourea-based metal complexes. mdpi.com
Synthesis and Structural Characterization of Metal Complexes with Thiourea Derivatives
The synthesis of metal complexes with thiourea derivatives like this compound typically involves a straightforward reaction between the ligand and a suitable metal salt (e.g., chlorides, perchlorates) in an appropriate solvent such as ethanol (B145695), acetone (B3395972), or acetonitrile (B52724). mdpi.comnih.govconicet.gov.ar The resulting complexes can then be isolated as crystalline solids.
Table 2: Expected IR Spectral Data Shifts for this compound upon Coordination
| Vibrational Mode | Free Ligand (Typical cm⁻¹) | S-Coordinated Complex (Expected Shift) |
|---|---|---|
| ν(N-H) | 3400-3100 | Minor shift or broadening |
| ν(C-N) | 1500-1450 | Shift to higher frequency (increase in double bond character) |
Influence of Substituents on Coordination Properties and Complex Stability
The nature of the substituents on the nitrogen atoms of the thiourea core significantly influences the ligand's electronic properties and steric profile, which in turn affects its coordination behavior and the stability of the resulting metal complexes. unlp.edu.ar
In this compound, the tolyl group exerts both electronic and steric effects. The methyl group at the meta position of the phenyl ring is a weak electron-donating group. This inductive effect can slightly increase the electron density on the adjacent nitrogen atom and, through resonance, on the sulfur atom. This enhanced electron-donating ability could lead to the formation of more stable metal-ligand bonds compared to an unsubstituted phenylthiourea (B91264). However, the steric bulk of the tolyl group can also influence the coordination geometry and may favor certain conformations or coordination numbers to minimize steric hindrance. DFT studies on related methyl-substituted phenylthiourea isomers have shown that such substitutions can have a significant effect on the electronic properties and absorption spectra of the molecules. unlp.edu.ar
Theoretical Studies of Metal-Thiourea Interactions
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the intricacies of metal-thiourea interactions. unlp.edu.ar These theoretical studies provide deep insights into the geometric and electronic structures of the complexes, which can be challenging to probe experimentally.
For a complex involving this compound, DFT calculations could be employed to:
Optimize the geometry of potential complexes to predict the most stable coordination modes and isomeric forms. nih.gov
Calculate bond energies to quantify the strength of the metal-sulfur and metal-nitrogen interactions.
Analyze the natural bond orbital (NBO) and frontier molecular orbital (FMO) characteristics to understand the nature of the bonding and the electronic transitions observed in UV-Vis spectra. unlp.edu.ar
Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data and confirm coordination modes.
Such theoretical work complements experimental findings, providing a more complete picture of the coordination chemistry of these versatile ligands.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(m-tolyl)thiourea |
| Phenylthiourea |
| Copper(I) |
| Silver(I) |
| Palladium(II) |
Catalytic Applications of Thiourea Based Systems
Chiral Thioureas as Organocatalysts in Asymmetric Synthesis
Chiral thioureas have become powerful organocatalysts for a multitude of asymmetric reactions. rsc.orgnih.gov Their effectiveness stems from their capacity for dual activation of both electrophiles and nucleophiles through hydrogen bonding. rsc.org This mode of action has established them as a cornerstone in the field of asymmetric organocatalysis, enabling the synthesis of complex chiral molecules with high enantioselectivity. nih.govresearchgate.net The development of these catalysts has provided a valuable metal-free approach for synthesizing biologically and pharmacologically active compounds. researchgate.net
Bifunctional Thiourea (B124793) Catalysts (e.g., Aminothioureas)
A significant advancement in thiourea organocatalysis is the development of bifunctional catalysts, particularly aminothioureas. jst.go.jprsc.org These catalysts integrate a thiourea moiety, which acts as a hydrogen-bond donor to activate an electrophile, and an amino group (such as a tertiary amine) that functions as a Brønsted or Lewis base to activate a nucleophile. nih.govjst.go.jp This synergistic activation strategy allows for the simultaneous activation of both reaction partners, leading to enhanced reactivity and stereoselectivity. jst.go.jpnih.gov
The design of these bifunctional catalysts often incorporates chiral scaffolds, such as those derived from diamines or amino alcohols, to create a well-defined chiral environment around the active sites. nih.govnih.gov This precise arrangement is crucial for achieving high levels of enantiocontrol in various chemical transformations. nih.gov The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific reactions. researchgate.net
Mechanism of Action in Asymmetric Transformations (e.g., Hydrogen Bonding, Brønsted Acidity/Basicity)
The catalytic prowess of thiourea-based organocatalysts is rooted in their ability to form strong hydrogen bonds. nih.gov The two N-H protons of the thiourea group are sufficiently acidic to engage in double hydrogen bonding with electrophilic substrates containing atoms like oxygen or nitrogen, thereby activating them for nucleophilic attack. rsc.orgresearchgate.net This interaction lowers the energy of the transition state and directs the approach of the nucleophile.
In bifunctional systems, the mechanism is more intricate. The thiourea moiety activates the electrophile via hydrogen bonding, while a basic group on the catalyst, often a tertiary amine, deprotonates the nucleophile, enhancing its reactivity. jst.go.jpresearchgate.net This dual activation model, where the catalyst acts as both a Brønsted acid (thiourea part) and a Brønsted base (amino part), is a key principle in many thiourea-catalyzed reactions. nih.gov Computational studies have been instrumental in elucidating these mechanisms, confirming that the activation of the electrophile by the catalyst's protonated amine and the binding of the nucleophile to the thiourea moiety is a preferred pathway in certain reactions. acs.org
Application in Specific Reactions (e.g., Michael Addition, Aza-Henry Reaction, Petasis-Type Reaction)
Bifunctional thiourea catalysts have demonstrated remarkable efficiency and stereocontrol in a wide array of important carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Addition: These catalysts are highly effective in promoting the asymmetric Michael addition of various nucleophiles, such as 1,3-dicarbonyl compounds or cyclohexanone, to nitroolefins. jst.go.jpmdpi.com The thiourea group activates the nitroalkene, while the amine base activates the carbon nucleophile, leading to the formation of adducts with high diastereo- and enantioselectivity. jst.go.jpmdpi.com
Aza-Henry (Nitro-Mannich) Reaction: The aza-Henry reaction, the addition of a nitroalkane to an imine, is another area where bifunctional thioureas excel. nih.govnih.gov They catalyze this reaction to produce chiral β-nitroamines, which are valuable precursors to chiral diamines and amino acids, with good yields and high enantioselectivity. nih.govnih.gov Catalysts bearing both a thiourea and an amino group have been shown to be particularly effective for this transformation. nih.gov
Petasis-Type Reaction: Multifunctional thiourea catalysts bearing a 1,2-amino alcohol moiety have been developed to accelerate the Petasis-type reaction. jst.go.jpnih.gov For instance, the reaction of alkenylboronic acids with N-phenoxycarbonyl quinolinium salts proceeds with high enantioselectivity (up to 97% ee) in the presence of such catalysts. jst.go.jpnih.gov
The table below summarizes the performance of selected bifunctional thiourea catalysts in these key asymmetric reactions.
| Reaction | Catalyst Type | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Michael Addition | Aminothiourea | 1,3-Dicarbonyl compounds and nitroolefins | Chiral Michael adducts | Good to excellent | High | jst.go.jp |
| Aza-Henry Reaction | Aminothiourea | Nitroalkanes and N-Boc imines | Chiral β-nitroamines | Good | High | jst.go.jpnih.gov |
| Petasis-Type Reaction | Amino alcohol-thiourea | Alkenylboronic acids and N-phenoxycarbonyl quinolinium salts | Chiral 1,2-addition products | Good | Up to 97% | jst.go.jpnih.gov |
Thiourea Derivatives in Transition Metal Catalysis (e.g., Suzuki-Miyaura Cross-Coupling)
Thiourea derivatives have also carved a niche as effective ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their ability to coordinate with metal centers through the sulfur atom makes them valuable ancillary ligands that can stabilize the metal catalyst and modulate its reactivity. researchgate.net
In the context of the Suzuki-Miyaura cross-coupling reaction, palladium complexes incorporating thiourea-based ligands have shown significant catalytic activity. nih.govacs.orgnih.gov These reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids, can be performed under mild conditions, often at room temperature and in air, using these catalysts. acs.org A notable strategy involves the in situ generation of palladium-carbene complexes through the desulfurization of thioureas, which then participate in the catalytic cycle. nih.gov This approach has been successfully applied to the synthesis of a broad range of substituted amidinium salts and unsymmetrical diaryl ketones. nih.gov
The following table presents examples of thiourea-based palladium systems used in Suzuki-Miyaura cross-coupling reactions.
| Catalyst System | Reactants | Product | Conditions | Yield | Reference |
| Pd-carbene from thiourea | Arylboronic acids and thioureas | Substituted amidinium salts | Ag₂CO₃, 80 °C | Broad scope | nih.gov |
| C₂-Symmetric thiourea-Pd | Arenediazonium salts and arylboronic acids | Biaryls | Room temperature, aerobic | Good | acs.org |
| Pd-bpydc-Ln with thiourea ligand | 4-bromoanisole and phenylboronic acid | 4-methoxybiphenyl | Methanol, 30-60 °C | Up to 95% | mdpi.com |
Heterogeneous Catalysis with Thiourea-Modified Materials
Immobilizing thiourea catalysts onto solid supports offers the advantages of easy separation, recovery, and reuse, which are crucial for developing sustainable and cost-effective chemical processes. doi.orgbeilstein-journals.org Various materials, including silica (B1680970), magnetic nanoparticles, and polymers, have been employed as supports for thiourea catalysts. beilstein-journals.org
Thiourea-functionalized materials have been successfully used in a range of catalytic applications. For instance, palladium nanoparticles embedded on thiourea-modified chitosan (B1678972) have been developed as a green and sustainable heterogeneous catalyst for the Suzuki reaction in water. rsc.org This catalyst demonstrates high activity under mild conditions and can be reused multiple times without a significant loss of performance. rsc.org
In the realm of organocatalysis, chiral thioureas have been anchored to solid supports to create recyclable catalysts for asymmetric reactions. beilstein-journals.org The performance of these heterogeneous catalysts can be influenced by the nature of the support and the linker used for immobilization. beilstein-journals.org For example, the pore size of mesoporous silica supports has been shown to affect the enantioselectivity of Michael additions catalyzed by immobilized cinchona thiourea catalysts. beilstein-journals.org Metal-organic frameworks (MOFs) have also been functionalized with amino acid-thiourea motifs to create highly active and enantioselective heterogeneous catalysts for reactions like the asymmetric aldol (B89426) reaction. bohrium.com
| Catalyst | Support Material | Reaction | Key Features | Reference |
| PdNPs/TMC | Thiourea-modified chitosan | Suzuki cross-coupling | Green, reusable, high activity in water | rsc.org |
| Cinchona thiourea | Mesoporous silica | Michael addition | Enantioselectivity dependent on pore size | beilstein-journals.org |
| Amino acid-thiourea | Metal-Organic Framework (MOF) | Asymmetric aldol reaction | High activity and enantioselectivity | bohrium.com |
| MCM-41-TBD | Mesoporous silica | Thiourea synthesis | Reusable, efficient for N,N'-disubstituted thioureas | doi.org |
| PIP-thiourea | Pyridinium-based ionic polymer | CO₂ cycloaddition | High activity, good stability and recyclability | acs.org |
Molecular Recognition and Chemosensing Capabilities
Design Principles of Thiourea-Based Chemosensors
The design of chemosensors based on the thiourea (B124793) framework hinges on creating a molecule that can selectively interact with a target analyte (ion or molecule) and signal this interaction through a detectable change, such as a change in color or fluorescence. nih.govsci-hub.st The key to this interaction lies in the specific binding sites within the thiourea molecule.
The primary mechanism for anion recognition by thiourea derivatives is through hydrogen bonding. vulcanchem.comresearchgate.net The two N-H protons on the thiourea group are acidic and can act as hydrogen bond donors, forming a stable complex with various anions. researchgate.netnih.gov This interaction is particularly effective for anions that are good hydrogen bond acceptors, such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). niscpr.res.inrsc.org
The strength of this hydrogen bonding, and therefore the selectivity of the sensor, can be fine-tuned by the electronic nature of the substituents on the aryl ring. researchgate.net In [(3-methylphenyl)amino]thiourea, the methyl group at the meta position is a weak electron-donating group. This would slightly increase the electron density on the phenyl ring compared to an unsubstituted phenylthiourea (B91264), which in turn would subtly decrease the acidity of the N-H protons. This modulation of acidity influences the binding affinity for different anions. For instance, more acidic thiourea protons, often achieved by adding electron-withdrawing groups like a nitro group, generally lead to stronger binding with basic anions. researchgate.netnih.gov
The formation of these hydrogen-bonded complexes can be represented as follows:
Receptor + Anion ⇌ [Receptor-Anion] Complex
Studies on various thiourea derivatives have established the binding order for halides to be F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, it is often H₂PO₄⁻ > HSO₄⁻ > NO₃⁻, which correlates with the basicity and charge density of the anions. researchgate.netnih.gov
The thiourea moiety is also an excellent ligand for various metal cations due to the presence of both sulfur and nitrogen atoms, which can act as coordination sites. conicet.gov.arresearchgate.net The soft sulfur atom has a high affinity for soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), while the harder nitrogen atoms can also participate in coordination, especially with transition metals like zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). nih.govnih.govrsc.org
In this compound, the primary coordination for soft cations like Hg²⁺ would be expected to occur through the sulfur atom. For other cations, a chelation involving both the sulfur and one or both of the nitrogen atoms is possible, leading to the formation of stable metal complexes. nih.gov The specific coordination mode can influence the signaling mechanism of the chemosensor.
Fluorescent and Colorimetric Sensing Mechanisms
The interaction between a thiourea-based sensor and an analyte can be transduced into an optical signal, either as a change in color (colorimetric) or a change in fluorescence (fluorometric). nih.gov
Colorimetric Sensing: This is often the result of a significant change in the electronic structure of the sensor upon binding to the analyte. niscpr.res.in For thiourea-based anion sensors, a common mechanism is deprotonation of the N-H group by a sufficiently basic anion, such as fluoride. rsc.orgresearchgate.net This deprotonation creates a thioureate anion, which alters the internal charge transfer (ICT) characteristics of the molecule, leading to a visible color change. rsc.orgresearchgate.net For this compound, interaction with a strong base like F⁻ could potentially lead to a color change visible to the naked eye.
Fluorescent Sensing: Fluorescent chemosensors can operate through several mechanisms:
Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench the fluorescence of a fluorophore. Upon cation binding, the electron-donating ability of the group is suppressed, "turning on" the fluorescence. nih.govmdpi.com
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can restrict intramolecular rotations or vibrations within the sensor molecule, reducing non-radiative decay pathways and thus enhancing the fluorescence intensity. nih.gov
Internal Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of groups attached to a fluorophore, shifting the emission wavelength and intensity. nih.govnih.gov
Fluorescence Quenching: Conversely, binding to certain metal ions, particularly heavy metals like Hg²⁺ or Cu²⁺, can quench fluorescence through mechanisms like spin-orbit coupling. rsc.orgmdpi.com
A sensor based on this compound could be designed to incorporate a fluorophore, where the thiourea unit acts as the binding site and modulates the fluorescence of the reporter group upon analyte interaction.
Selective Detection of Analytes
The utility of a chemosensor is determined by its selectivity for a specific analyte in the presence of other competing species.
Anion Selectivity: Thiourea-based sensors often show high selectivity for fluoride over other halides due to the high basicity of F⁻, which facilitates the deprotonation mechanism responsible for the colorimetric response. nih.govniscpr.res.in Selectivity for other anions like acetate and dihydrogen phosphate (B84403) is also common, driven by the complementary shape and hydrogen bonding capabilities. researchgate.netnih.gov While no specific studies for this compound are available, it is expected to show a preference for these highly basic anions.
Cation Selectivity: The selectivity for cations is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The soft sulfur donor in the thiourea group leads to a high affinity for soft metal ions. Indeed, many thiourea-based sensors have been developed for the highly toxic Hg²⁺ ion. nih.govnih.govrsc.org Sensors for other cations like Zn²⁺ and Cd²⁺ have also been reported, often utilizing a fluorescent turn-on mechanism upon complexation. nih.govmdpi.com
Table 1: Examples of Analytes Detected by General Thiourea-Based Chemosensors This table is illustrative and based on the general class of thiourea derivatives, as specific data for this compound is not widely reported.
| Analyte Category | Specific Analytes Detected | Typical Sensing Mechanism |
|---|---|---|
| Anions | F⁻, AcO⁻, CN⁻, H₂PO₄⁻ | Colorimetric (Deprotonation), Fluorescent |
| Cations | Hg²⁺, Cu²⁺, Pb²⁺ | Fluorescent (Quenching), Colorimetric |
| Cations | Zn²⁺, Cd²⁺, Al³⁺ | Fluorescent (Turn-On, CHEF) |
Sensing Performance and Design Optimization
The performance of a chemosensor is evaluated by key parameters such as its detection limit, selectivity, response time, and applicability in real-world samples.
Detection Limit: This is the lowest concentration of an analyte that can be reliably detected. For many fluorescent thiourea-based sensors, detection limits in the micromolar (μM) to nanomolar (nM) range have been achieved. hnu.edu.cnnih.govmdpi.comnih.gov
Design Optimization: The performance of a sensor based on this compound could be optimized in several ways. Attaching strong electron-withdrawing groups (e.g., nitro groups) to the phenyl ring can increase the acidity of the N-H protons, enhancing anion binding and often leading to lower detection limits. researchgate.net For cation sensing, incorporating additional donor atoms to create a multidentate chelate can increase both the stability and selectivity of the metal complex. The integration of highly efficient fluorophores like pyrene, rhodamine, or Bodipy into the molecular structure is a common strategy to achieve high sensitivity in fluorescent sensors. rsc.orgnih.govacs.org Furthermore, creating polymeric sensors or immobilizing the sensor on a solid support can lead to practical, reusable test strips for on-site analysis. nih.govmdpi.com
Table 2: Research Findings on Anion and Cation Sensing by Thiourea Derivatives This table summarizes general findings from studies on various thiourea derivatives to illustrate the principles applicable to this compound.
| Study Focus | Key Findings |
|---|---|
| Fluoride Sensing | Colorimetric change from colorless to yellow/orange upon addition of F⁻ due to deprotonation of thiourea N-H. High selectivity over other halides. nih.govrsc.orgresearchgate.net |
| Acetate Sensing | Forms stable 1:1 complexes through hydrogen bonding, often resulting in a colorimetric or spectroscopic shift. rsc.orgnih.gov |
| Mercury (Hg²⁺) Sensing | Strong affinity due to soft-soft (S-Hg) interaction. Often leads to fluorescence quenching. Detection limits can reach the nanomolar level. nih.govrsc.orghnu.edu.cn |
| Zinc (Zn²⁺) Sensing | Often results in a "turn-on" fluorescence response due to CHEF and inhibition of PET upon complexation. nih.govmdpi.commdpi.com |
| Structural Optimization | Attaching a nitrophenyl group enhances the acidity of N-H protons, improving anion recognition. researchgate.netnih.gov |
Future Research Directions and Emerging Applications
Design of Next-Generation Thiourea (B124793) Derivatives with Enhanced Academic Utility
The functional versatility of the thiourea core allows for extensive structural modifications to fine-tune its properties for specific applications. Future research is heavily focused on the rational design of new derivatives of [(3-methylphenyl)amino]thiourea to create compounds with enhanced biological activity and utility. One primary strategy involves the principle of molecular hybridization, where the thiourea scaffold is combined with other known pharmacophores to generate novel prototypes. nih.govbiointerfaceresearch.com For instance, integrating heterocyclic rings like benzothiazole (B30560) or indole (B1671886) can yield compounds with significant antimicrobial or antiviral properties. mdpi.comnih.gov
The introduction of various substituents on the phenyl ring of this compound is another key area of exploration. Adding electron-withdrawing groups, such as nitro or halogen moieties, can increase the acidity of the N-H groups, thereby enhancing their ability to form hydrogen bonds with biological targets and potentially boosting their bioactivity. biointerfaceresearch.com Conversely, incorporating lipophilic groups can improve pharmacokinetic profiles. biointerfaceresearch.com The design process aims to create a library of compounds with diverse electronic and steric properties, allowing for a systematic study of structure-activity relationships (SAR). This approach was exemplified in the synthesis of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, which showed potent cytotoxic effects against various cancer cell lines. biointerfaceresearch.com By strategically modifying the core structure, researchers aim to develop next-generation agents with improved selectivity and efficacy for academic and therapeutic use. biointerfaceresearch.comnih.gov
Integration of Thiourea Scaffolds in Advanced Materials Science and Engineering
The unique structural features of thiourea derivatives, particularly their capacity for forming robust hydrogen bonds, make them excellent candidates for the construction of advanced materials. The thioamide moiety (–NH–C(=S)–NH–) is a potent hydrogen-bond donor and acceptor, facilitating the self-assembly of molecules into well-defined supramolecular architectures. mdpi.comresearchgate.net In the crystal structure of compounds like 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, thioamide-N–H⋯S(thione) hydrogen bonds lead to the formation of centrosymmetric eight-membered synthons, which are fundamental building blocks for creating larger, organized structures. mdpi.comresearchgate.net
Future research aims to leverage this self-assembly behavior to engineer crystalline materials with tailored properties. By modifying the substituents on the this compound backbone, it is possible to control the intermolecular interactions, such as C–H⋯π and π–π stacking, which dictate the final molecular packing. mdpi.comresearchgate.net This control is crucial for applications in materials science, including the development of nonlinear optical (NLO) materials. acs.org Unsymmetrical acyl thiourea derivatives have been investigated for their third-order NLO properties, which are influenced by intramolecular charge-transfer characteristics. acs.org The integration of thiourea scaffolds into polymers and metal-organic frameworks (MOFs) is another emerging area, with potential applications in sensing, catalysis, and molecular electronics. researchgate.net
Development of Multi-Targeting Thiourea-Based Agents for Complex Systems
Complex diseases such as cancer and infectious diseases often involve multiple biological pathways, making multi-targeting agents a highly attractive therapeutic strategy. The thiourea scaffold is an ideal platform for developing such agents due to its ability to interact with a wide range of biological targets, including enzymes, receptors, and DNA. biointerfaceresearch.comresearchgate.net Research is focused on designing single thiourea-based molecules that can modulate several key targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance. biointerfaceresearch.com
For example, certain thiourea derivatives have been designed as potent inhibitors of multiple kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and B-RAF. biointerfaceresearch.com The design of 1-aryl-3-(pyridin-2-yl) substituted thioureas has yielded compounds with high antitumor activity against breast cancer cells by interacting with targets like HER2. biointerfaceresearch.com Furthermore, the structural framework of thiourea allows for the development of agents with dual antimicrobial and anticancer activity or compounds that target both viral and host factors in viral infections. nih.govsemanticscholar.org The tryptamine-derived thiourea compound, 1-(4-bromophenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea, has demonstrated potent activity against HIV-1, showcasing the potential for developing broad-spectrum antiviral agents. nih.gov Future work will involve integrating pharmacophores to address complex systems like neurodegenerative diseases or metabolic disorders.
Advanced Methodologies in Synthesis and Characterization for Thiourea Compounds
The exploration of novel thiourea derivatives relies on efficient and versatile synthetic methodologies. The most common approach for synthesizing N,N'-disubstituted thioureas, including those derived from this compound, involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. nih.govmdpi.com A key intermediate, benzoyl isothiocyanate, can be generated in situ from benzoyl chloride and a thiocyanate (B1210189) salt (e.g., potassium or ammonium (B1175870) thiocyanate), which then reacts with an amine or hydrazine (B178648) to yield the target thiourea. nih.govsphinxsai.comresearchgate.net Microwave-assisted synthesis is also being explored to accelerate these reactions and improve yields. mdpi.com
The unambiguous characterization of these novel compounds is critical. A combination of spectroscopic and analytical techniques is employed.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, with the thiocarbonyl carbon (C=S) typically appearing at a characteristic downfield shift (around δ 180 ppm). nih.govmdpi.com
Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify key functional groups, with characteristic bands for N–H, C=S, and C–N stretching vibrations. mdpi.comresearchgate.net
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compounds. researchgate.net
Single-Crystal X-ray Diffraction: This powerful technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It is also crucial for studying intermolecular interactions and molecular packing. mdpi.comresearchgate.netresearchgate.net
Interactive Table: Synthetic Approaches for Thiourea Derivatives
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aryl/Alkyl Isothiocyanate + Amine/Hydrazine | Stirring in a solvent like acetone (B3395972) or anhydrous media | N,N'-Disubstituted Thioureas | nih.govmdpi.com |
| Acid Chloride + Ammonium Thiocyanate, then Amine | Condensation in anhydrous acetone | N-Acyl Thiourea Derivatives | nih.gov |
| Aniline (B41778) + Benzoyl Isothiocyanate | Reflux in dry benzene (B151609) | 1-Phenyl-3-benzoyl-2-thiourea | sphinxsai.com |
| Acid Chloride of Ibuprofen + KSCN, then Substituted Anilines | Refluxing | Thioureas bearing Ibuprofen moiety | researchgate.net |
Role of Computational Chemistry in Predictive Design and Mechanism Elucidation
Computational chemistry has become an indispensable tool in the study of thiourea derivatives, enabling the predictive design of new molecules and providing deep insights into their mechanisms of action. biointerfaceresearch.comresearchgate.net By modeling compounds like this compound, researchers can rationalize experimental findings and guide future synthetic efforts.
Key computational methods employed include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a thiourea derivative within the active site of a biological target, such as an enzyme or receptor. biointerfaceresearch.com It helps identify crucial interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for biological activity. Docking studies have been instrumental in designing potent VEGFR-2 inhibitors and understanding their binding modes. biointerfaceresearch.com
Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, predict spectroscopic properties (like IR spectra), and analyze electronic structures. acs.orgresearchgate.net These calculations provide insights into molecular stability, reactivity, and charge-transfer characteristics, which are vital for understanding properties like NLO activity. acs.org
Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net It provides a detailed picture of contacts like H···H, C–H···π, and N–H···S, helping to understand how molecules assemble in the solid state, which is crucial for materials science applications. researchgate.net
NBO Analysis: Natural Bond Orbital (NBO) analysis helps in understanding charge delocalization and intramolecular interactions, such as the N–H⋯O hydrogen bond that stabilizes the conformation of many acylthiourea derivatives. researchgate.netresearchgate.net
These computational approaches allow for the high-throughput screening of virtual compound libraries, prioritizing candidates for synthesis and biological testing, thereby accelerating the discovery of new thiourea-based agents with enhanced utility. biointerfaceresearch.com
Interactive Table: Applications of Computational Chemistry in Thiourea Research
| Computational Method | Application | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes to biological targets (e.g., enzymes, DNA) | Binding energy, key amino acid interactions, structure-activity relationships | biointerfaceresearch.comresearchgate.net |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, NLO property calculation | Molecular stability, charge distribution, spectroscopic properties | acs.orgresearchgate.net |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystal packing | Quantification of hydrogen bonds, C-H···π, and other weak interactions | researchgate.net |
| NBO Analysis | Studying intramolecular charge transfer and hydrogen bonding | Stabilization energies, nature of intramolecular bonds | researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3-methylphenyl)amino]thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of 3-methylphenylamine to thiourea derivatives under controlled conditions. Optimization involves adjusting solvent polarity (e.g., DMSO for solubility), temperature (60–80°C), and stoichiometric ratios of reactants. Characterization via FT-IR and NMR ensures purity and structural confirmation. Recrystallization in DMSO yields single crystals suitable for X-ray diffraction .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : FT-IR identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹). NMR (¹H/¹³C) confirms substituent positions and hydrogen bonding.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXTL or WinGX determines molecular geometry and packing. Hydrogen-bonding networks are visualized using ORTEP-III .
Advanced Research Questions
Q. How can computational methods like DFT and MD simulations enhance the understanding of this compound's electronic properties and interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict conformational stability and ligand-protein binding dynamics. Validation against experimental SXRD data ensures accuracy .
Q. What experimental approaches are used to analyze the thermal decomposition kinetics of this compound?
- Methodological Answer : Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) under inert atmospheres (N₂/Ar) determine decomposition stages and activation energy (Eₐ) via the Flynn-Wall-Ozawa method. Online FT-IR identifies gaseous products (e.g., NH₃, H₂S). Kinetic modeling follows the Johnson-Mehl-Avrami equation, with n ≈ 2–3 for thiourea derivatives .
Q. How can bioactivity assays evaluate this compound's enzyme inhibition potential (e.g., cholinesterase or HIV-1 protease)?
- Methodological Answer :
- Enzyme Inhibition : Use spectrophotometric assays (e.g., Ellman’s method for cholinesterase) to measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to active sites.
- Cytotoxicity : MTT assays on cell lines (e.g., MCF-7) assess viability. Reference controls (e.g., doxorubicin) validate specificity .
Q. What mechanisms govern the oxidation of this compound, and how do derivatives like thiourea dioxide influence its reactivity?
- Methodological Answer : Oxidation by agents like pyridinium chlorochromate (PCC) follows pseudo-first-order kinetics. Protonation of PCC is rate-determining, confirmed via pH-dependent rate studies. Thiourea dioxide, a reducing derivative, is synthesized by H₂O₂ oxidation and characterized by Raman spectroscopy. Its sulfinic acid group (-SO₂H) enhances redox activity in textile processing .
Q. Which software tools are essential for solving and refining the crystal structure of this compound?
- Methodological Answer :
- Structure Solution : SHELXD (charge flipping) or SHELXS (Patterson methods) for phase determination.
- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen-bonding networks. WinGX integrates tools for data merging and validation (R-factor < 5%) .
Q. How is structure validation performed in crystallography to ensure the accuracy of this compound's reported geometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
